molecular formula C44H48N4O4S2 B116854 5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole CAS No. 438226-83-6

5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole

Cat. No. B116854
M. Wt: 761 g/mol
InChI Key: QXOYOMFGGCWSJP-AVDNXIMQSA-N
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Description

5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole, also known as 5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole, is a useful research compound. Its molecular formula is C44H48N4O4S2 and its molecular weight is 761 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding Affinity and Receptor Modulation

Compounds related to the specified chemical structure, particularly those in the N1-arylsulfonyltryptamine class, have been studied for their binding affinity to 5-HT6 receptors. Some derivatives, such as N1-benzenesulfonyl-3-piperidin-3-yl-1H-indole, are identified as high-affinity full agonists, while others like N1-arylsulfonyl-3-(1-methylpyrrolidin-2-ylmethyl)-1H-indole derivatives exhibit potent antagonist properties (Cole et al., 2005).

Synthesis Methods

Advanced synthesis methods have been developed to produce indole compounds, including derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid. These methods are pivotal in obtaining indole compounds with specific substitutions and properties (Maklakov et al., 2002).

Novel Catalytic Processes

Innovative catalytic processes, such as Triphenylphosphine-catalyzed Knoevenagel condensation, have been employed to synthesize substituted derivatives like 5-((1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Such methods represent significant advancements in the field of organic synthesis (Venkatanarayana & Dubey, 2012).

Antifungal Activity Studies

Certain triazolylindole derivatives have been synthesized and evaluated for antifungal activity, highlighting the potential of these compounds in medical applications (Singh & Vedi, 2014).

Dimerization and Mechanistic Insights

Research on the dimerization of ethyl 3-cyanomethyl-2-indolecarboxylate has provided valuable mechanistic insights. Understanding the formation of dimeric indole derivatives is crucial for the development of complex organic molecules (Nagarathnam & Johnson, 1993).

Antimicrobial Activity Research

Studies on unsymmetrically substituted 3-(1-benzyl-1H-indol-3-yl)-2-(1-ethyl-1H-indole-3-carbonyl)-acrylonitrile have been conducted to explore their antimicrobial activities. Such research is crucial in the search for new antimicrobial agents (Thirupathi et al., 2012).

Crystal Structure Analysis

The crystal structures of specific indole derivatives have been analyzed, providing insights into the molecular geometry and interactions critical for drug design and material science applications (Palani et al., 2006).

properties

IUPAC Name

5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48N4O4S2/c1-46-22-9-11-36(46)26-34-29-45-42-19-18-33(28-40(34)42)44(31-54(51,52)39-15-7-4-8-16-39)48-30-35(27-37-12-10-23-47(37)2)41-25-32(17-20-43(41)48)21-24-53(49,50)38-13-5-3-6-14-38/h3-8,13-21,24-25,28-30,36-37,44-45H,9-12,22-23,26-27,31H2,1-2H3/b24-21+/t36-,37-,44?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOYOMFGGCWSJP-AVDNXIMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)C(CS(=O)(=O)C4=CC=CC=C4)N5C=C(C6=C5C=CC(=C6)C=CS(=O)(=O)C7=CC=CC=C7)CC8CCCN8C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)C(CS(=O)(=O)C4=CC=CC=C4)N5C=C(C6=C5C=CC(=C6)/C=C/S(=O)(=O)C7=CC=CC=C7)C[C@H]8CCCN8C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole

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